6-Iodo-4-benzylaminoquinazoline
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Overview
Description
6-Iodo-4-benzylaminoquinazoline is a quinazoline derivative that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of iodine and benzylamino groups into the quinazoline scaffold enhances its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with benzylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 6-Iodo-4-benzylaminoquinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-4-benzylaminoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which may exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Iodo-4-benzylaminoquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as kinase inhibition and DNA intercalation.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 6-Iodo-2-phenyl-4H-benzoxazin-4-one
- 6-Iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
Comparison: 6-Iodo-4-benzylaminoquinazoline stands out due to its unique combination of iodine and benzylamino groups, which enhance its biological activity compared to other quinazoline derivatives. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
N-benzyl-6-iodoquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3/c16-12-6-7-14-13(8-12)15(19-10-18-14)17-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGDJEQDSVRVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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